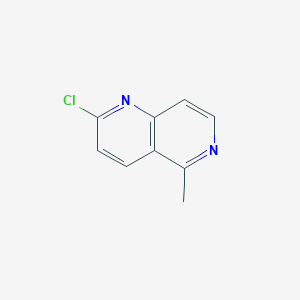

2-Chloro-5-methyl-1,6-naphthyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various naphthyridine derivatives, including those related to 2-Chloro-5-methyl-1,6-naphthyridine, has been explored in several studies. For instance, a derivative of heteroannulated chromone, identified as 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND), was synthesized using a DBU catalyzed condensation reaction of 2-aminochromone-3-carboxaldehyde with 4-hydroxy-1-methylquinolin-2(1H)-one . Similarly, 2-Chloro-3-formyl-1,8-naphthyridine was synthesized through a Vilsmeier-Haack type reaction, which served as a precursor for further novel 1,8-naphthyridine derivatives . Another study reported the synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine from 2-methylpyrazine through a multi-step process involving condensation, elimination, and protection group strategies .

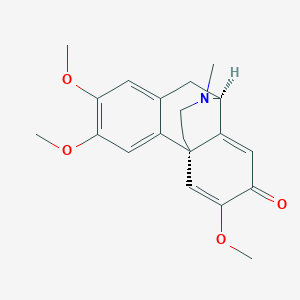

Molecular Structure Analysis

The molecular structure of these naphthyridine derivatives has been characterized using various spectroscopic techniques. For MBCND, the structure was deduced based on elemental analyses and spectral data, including IR, 1H NMR, and mass spectra . The structure of a di(2-amino-5-methyl-1,8-naphthyridin-1-ium-7-carboxylato)dichlorocuprate(II) dihydrate was determined by X-ray diffraction, revealing a six-coordinated Cu2+ ion with a specific arrangement of nitrogen and oxygen atoms from naphthyridine ligands .

Chemical Reactions Analysis

The reactivity of naphthyridine derivatives has been a subject of interest. For example, the study of nucleophilic substitution reactions in benzo[c][1,8]naphthyridines showed that the 6-position was more reactive for oxygen and nitrogen nucleophiles compared to the 3-chloro group . Another study investigated the reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with amines, leading to mono- and di-amino-substituted derivatives and an unexpected rearrangement to 1-oxo derivatives of 3,4-dihydro-2,7-naphthyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives have been analyzed through various computational and experimental methods. Density Functional Theory (DFT) calculations were performed to investigate the equilibrium geometry, total energy, energy of HOMO and LUMO, and Mulliken atomic charges of MBCND. Additionally, the dipole moment, electronic structure, nonlinear optical properties (NLO), and natural bonding orbital (NBO) analysis were discussed, along with electronic absorption spectra measured in different solvents . The preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involved a route that considered the physical properties such as regioselective deprotonation and methylation .

Applications De Recherche Scientifique

Nucleophilic Substitution Reactions

2-Chloro-5-methyl-1,6-naphthyridine has been studied for its reactivity in nucleophilic substitution reactions. For example, in benzo[c][1,8]naphthyridines, the chloro group at different positions has shown varying reactivity towards different nucleophiles, including nitrogen, oxygen, and sulfur nucleophiles. Such studies provide insights into the reaction mechanisms and the reactivity pattern of chloro groups in these compounds (Deady & Werden, 1986).

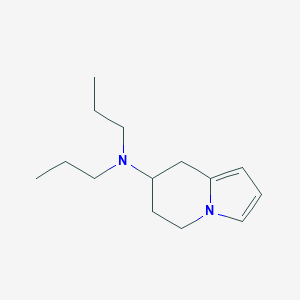

Ligand Construction for Ru(II) Complexes

The molecule has been used to create new ligands for constructing bridging ligands in Ruthenium (Ru) complexes. This process involves coupling reactions and condensation methodologies to produce bidentate and tridentate ligands. Such ligands and their complexes are vital in studying the absorption properties and electrochemical characteristics of Ru(II) complexes (Singh & Thummel, 2009).

Synthesis of Naphthyridine Derivatives

The synthesis of various naphthyridine derivatives, including those derived from 2-Chloro-5-methyl-1,6-naphthyridine, has been a subject of interest. Such derivatives have potential applications in various fields, including pharmaceuticals. Different synthetic routes and methodologies, such as cycloaddition reactions and regioselective metalations, have been explored to produce these derivatives (Kiely, 1991; Montoir et al., 2014; Read & Ray, 1995).

Synthesis of Complexes with Cu(I) and Pb(II)

Research has also been conducted on synthesizing Cu(I) and Pb(II) complexes using tris-naphthyridyl compounds derived from 2-Chloro-5-methyl-1,6-naphthyridine. These studies focus on understanding the molecular structure, spectroscopy, and geometric conversion of such complexes, which are important for understanding the behavior of these metals in various chemical environments (Gan et al., 2011).

Safety And Hazards

Propriétés

IUPAC Name |

2-chloro-5-methyl-1,6-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-7-2-3-9(10)12-8(7)4-5-11-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLQMYQERZRRTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=CC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391841 |

Source

|

| Record name | 2-chloro-5-methyl-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-methyl-1,6-naphthyridine | |

CAS RN |

140692-93-9 |

Source

|

| Record name | 2-chloro-5-methyl-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B131741.png)